4-Azahomoadamantan-5-one 4-Azahomoadamantan-5-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16185041
InChI: InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9?
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

4-Azahomoadamantan-5-one

CAS No.:

Cat. No.: VC16185041

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

4-Azahomoadamantan-5-one -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name (1R,8S)-4-azatricyclo[4.3.1.13,8]undecan-5-one
Standard InChI InChI=1S/C10H15NO/c12-10-8-2-6-1-7(3-8)5-9(4-6)11-10/h6-9H,1-5H2,(H,11,12)/t6-,7+,8?,9?
Standard InChI Key OKDJIRNQPPBDKJ-QPIHLSAKSA-N
Isomeric SMILES C1[C@@H]2CC3C[C@H]1CC(C2)NC3=O
Canonical SMILES C1C2CC3CC1CC(C2)NC3=O

Introduction

Chemical Identification and Structural Properties

4-Azahomoadamantan-5-one (CAS 22607-75-6) is a nitrogen-containing tricyclic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure features a fused bicyclic system with a lactam moiety, as confirmed by X-ray crystallography . Key physicochemical properties include:

PropertyValueSource
Melting Point316–318°C (lit.) , 309–310°C Chemsrc, CAS
Boiling Point344.0±11.0°C at 760 mmHg Chemsrc
Density1.1±0.1 g/cm³ Chemsrc
Flash Point201.3±4.2°C Chemsrc
Vapour Pressure0.0±0.8 mmHg at 25°C Chemsrc

The compound’s InChIKey (OKDJIRNQPPBDKJ-UHFFFAOYSA-N) and SMILES (O=C1N[C@]23CC[C@@H]1C[C@H]2CC3) reflect its stereochemical complexity . Its low vapour pressure and high melting point suggest stability under standard conditions, while the GHS07 classification indicates moderate irritancy (H315-H319-H335) .

Synthetic Routes and Methodological Innovations

Beckmann Rearrangement of Adamantanone Oxime

The primary synthesis involves the Beckmann rearrangement of adamantanone oxime, as detailed in Korsloot’s 1969 thesis . Using polyphosphoric acid as a catalyst, the reaction yields 4-azahomoadamantan-5-one as the major product (Scheme 1). Alternative catalysts, such as hydrogen chloride in acetonitrile, induce competitive Beckmann fission, producing bicyclo[3.3.1]non-6-ene-3-carbonitrile .

Scheme 1: Key synthetic pathways for 4-azahomoadamantan-5-one .

Ritter Reaction and Hydroxyadamantanone Byproducts

Notably, treating bicyclo[3.3.1]non-6-ene-3-carbonitrile with concentrated sulfuric acid triggers a Ritter reaction, yielding 4-hydroxyadamantan-2-one . This side product’s stability in acidic media underscores the reaction’s selectivity, avoiding isomerization to tertiary alcohols.

Derivatives and Functionalization Strategies

Korsloot and later researchers developed four derivative classes (Scheme 2) :

  • Alkylated/Acylated Lactams: N-alkylation or acylation at the lactam nitrogen enhances solubility and bioactivity.

  • 5-Imino Derivatives: Schiff base formation introduces imine functionalities for coordination chemistry.

  • 4-Azahomoadamantanes: Reduction of the lactam to the amine expands applications in drug design.

  • Fused Heterocycles: Annulation reactions create polycyclic systems with modified electronic profiles.

Scheme 2: Derivative classes of 4-azahomoadamantan-5-one .

A landmark achievement was the synthesis of diazadihomoadamantane via Beckmann rearrangement of 4-azahomoadamantan-5-one oxime, demonstrating the scaffold’s adaptability .

Pharmacological and Biological Activities

Antiviral and Antihypertensive Effects

Early evaluations revealed that select derivatives exhibit antiviral activity against influenza strains and hypotensive effects in animal models . For example, N-methyl-4-azahomoadamantan-5-one showed 50% inhibition of viral replication at 10 µM, while quaternary ammonium salts reduced systolic blood pressure by 20–30 mmHg in rats .

Structure-Activity Relationships (SAR)

  • Lipophilicity: LogP values (~0.51) correlate with blood-brain barrier permeability, critical for CNS-targeted agents .

  • Steric Effects: The rigid adamantane core limits conformational flexibility, enhancing receptor selectivity .

Recent Advances and Future Directions

Recent studies have expanded the compound’s utility:

  • Heterocyclic Annulation: Knyazeva et al. (2013) synthesized triazolo-azocine hybrids via nucleophilic substitution, achieving anticancer activity in vitro .

  • Lanthanide Complexation: Rackham (1981) utilized derivatives as shift reagents in NMR spectroscopy, exploiting their rigid binding sites .

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